molecular formula C28H50O3 B1247444 6-Deoxoteasterone

6-Deoxoteasterone

Cat. No.: B1247444
M. Wt: 434.7 g/mol
InChI Key: WPHVOXMMNSLJSF-GUOPQYDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-deoxoteasterone is a 3beta-hydroxy steroid that is teasterone lacking the oxo substituent at position 6. It is a 3beta-hydroxy steroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a brassinosteroid. It derives from a teasterone. It derives from a hydride of a 5alpha-campestane.

Scientific Research Applications

Brassinosteroid Biosynthesis

6-Deoxoteasterone is significantly involved in brassinosteroid (BR) biosynthesis, a critical process for plant growth and development. It serves as a precursor in various biosynthetic pathways. For instance, in Arabidopsis and tomato, enzymes encoded by genes like AtBR6ox and the Dwarf gene catalyze the conversion of this compound into teasterone and other brassinosteroids, showcasing a broad substrate specificity within this pathway (Shimada et al., 2001). Similarly, research on Catharanthus roseus cultures identified this compound as a key intermediate in an alternative brassinolide biosynthetic pathway, further highlighting its pivotal role in plant hormone production (Choi Yong-Hwa et al., 1997).

Brassinosteroid-Related Plant Development

The presence and transformations of this compound in plant tissues like Arabidopsis, pea, and tomato indicate its importance in BR-related plant development. Studies reveal common biosynthetic control mechanisms in these plants, suggesting rate-limiting steps in brassinosteroid biosynthesis that involve this compound (Nomura et al., 2001). This understanding is crucial for comprehending how BRs contribute to plant growth and developmental processes.

Enzymatic Synthesis and Biotransformation

The enzymatic synthesis and biotransformation of this compound have been studied, providing insights into the potential commercial production of brassinosteroids. For instance, research on yeast cells (Saccharomyces cerevisiae) demonstrated the biotransformation of this compound into various metabolites, suggesting pathways for brassinosteroid biosynthesis in non-plant cells (Son et al., 2012).

Role in Plant Physiology

This compound also plays a significant role in other physiological aspects of plants, like the hormonal regulation during de-etiolation in peas, indicating its involvement in broader plant developmental processes (Symons & Reid, 2002).

Properties

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

(2S,3R,4R,5S)-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol

InChI

InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1

InChI Key

WPHVOXMMNSLJSF-GUOPQYDVSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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